2-Propylmorpholine
Overview
Description
2-Propylmorpholine is a heterocyclic organic compound with the molecular formula C7H15NO. It belongs to the class of morpholines, which are six-membered, nitrogen-containing, saturated rings. This compound is a clear, colorless liquid at standard conditions and is soluble in water, organic solvents, and acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylmorpholine typically involves the reaction of morpholine with propyl halides under basic conditions. One common method is the alkylation of morpholine with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction proceeds as follows:
Morpholine+1-Bromopropane→this compound+Potassium Bromide
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where morpholine and propyl halides are reacted in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Propylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert it to secondary amines using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the propyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.
Substitution: Alkyl halides, bases like potassium carbonate, and solvents such as dimethylformamide.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted morpholines depending on the substituent used.
Scientific Research Applications
2-Propylmorpholine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties and as an intermediate in drug synthesis.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propylmorpholine involves its interaction with various molecular targets. As a morpholine derivative, it can interact with receptors and enzymes in biological systems. The exact pathways and targets depend on the specific application and the structure of the compound it is part of.
Comparison with Similar Compounds
Morpholine: The parent compound of 2-Propylmorpholine, used widely in organic synthesis and industrial applications.
N-Methylmorpholine: Another derivative of morpholine, used as a solvent and catalyst in organic reactions.
N-Ethylmorpholine: Similar to this compound but with an ethyl group instead of a propyl group.
Uniqueness: this compound is unique due to its specific propyl substitution, which imparts distinct chemical and physical properties compared to other morpholine derivatives. This uniqueness makes it valuable in specific synthetic and industrial applications.
Properties
IUPAC Name |
2-propylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-3-7-6-8-4-5-9-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJFIIKVYPIQAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CNCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603550 | |
Record name | 2-Propylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00603550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89855-03-8 | |
Record name | 2-Propylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00603550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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